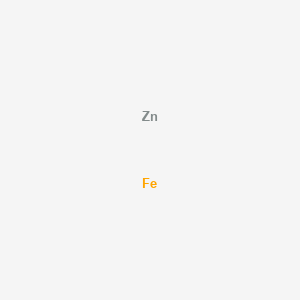
Iron;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a transition metal known for its magnetic properties and its role in oxygen transport in the blood. Zinc, on the other hand, is a post-transition metal that is vital for numerous enzymatic functions and cellular processes. The combination of iron and zinc in compounds can lead to unique properties and applications, making them valuable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of iron and zinc compounds can be achieved through various synthetic routes. One common method involves the reaction of iron and zinc salts with appropriate ligands to form coordination complexes. For example, the reaction of iron(III) chloride with zinc acetate in the presence of a suitable ligand can yield a mixed-metal complex.
Industrial Production Methods: Industrially, iron and zinc compounds are often produced through processes such as galvanization, where a layer of zinc is applied to iron or steel to prevent corrosion. This is typically done by dipping the iron or steel into molten zinc, forming a protective zinc-iron alloy layer on the surface .
Analyse Chemischer Reaktionen
Types of Reactions: Iron and zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, zinc can undergo oxidation to form zinc oxide, while iron can be reduced to form iron(II) or iron(III) compounds.
Common Reagents and Conditions: Common reagents used in reactions involving iron and zinc compounds include acids, bases, and oxidizing agents. For example, zinc reacts with hydrochloric acid to produce zinc chloride and hydrogen gas, while iron reacts with sulfuric acid to form iron sulfate and hydrogen gas .
Major Products Formed: The major products formed from reactions involving iron and zinc compounds depend on the specific reaction conditions. For example, the reaction of zinc with oxygen forms zinc oxide, while the reaction of iron with chlorine forms iron(III) chloride .
Wissenschaftliche Forschungsanwendungen
Iron and zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology, zinc is essential for the function of numerous enzymes, while iron is crucial for oxygen transport and storage in the body. In medicine, zinc-based compounds are used in wound healing and as dietary supplements, while iron compounds are used to treat anemia . In industry, zinc is used in galvanization to protect iron and steel from corrosion, and iron is used in the production of steel and other alloys .
Wirkmechanismus
The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. Zinc ions, for example, can bind to and stabilize the structure of proteins, influencing their activity. Iron, on the other hand, can participate in redox reactions, transferring electrons and facilitating various biochemical processes . The specific mechanisms depend on the particular compound and its context of use.
Vergleich Mit ähnlichen Verbindungen
Iron and zinc compounds can be compared with other similar compounds, such as those of magnesium and copper. While magnesium compounds are also essential for biological functions, they do not have the same redox properties as iron. Copper compounds, like zinc, can act as cofactors for enzymes, but they have different reactivity and stability profiles . The unique combination of properties in iron and zinc compounds makes them particularly valuable in specific applications.
List of Similar Compounds:- Magnesium compounds
- Copper compounds
- Manganese compounds
- Nickel compounds
Conclusion
Iron and zinc compounds are versatile and essential in various fields, from biology and medicine to industry and chemistry. Their unique properties and reactivity make them invaluable for numerous applications, and ongoing research continues to uncover new uses and mechanisms of action for these important metals.
Eigenschaften
CAS-Nummer |
87933-46-8 |
|---|---|
Molekularformel |
FeZn |
Molekulargewicht |
121.2 g/mol |
IUPAC-Name |
iron;zinc |
InChI |
InChI=1S/Fe.Zn |
InChI-Schlüssel |
KFZAUHNPPZCSCR-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



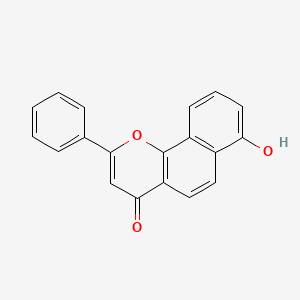
![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)

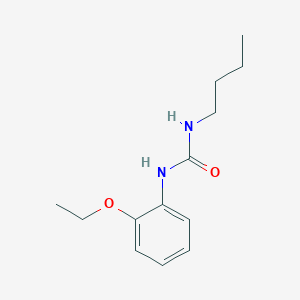
![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)
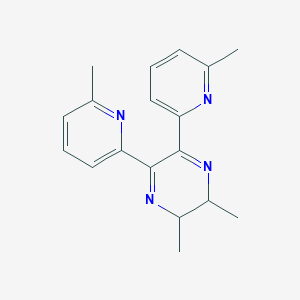

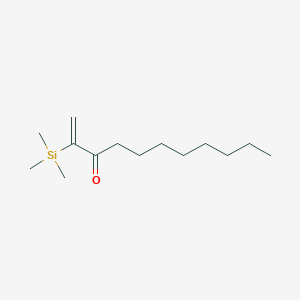
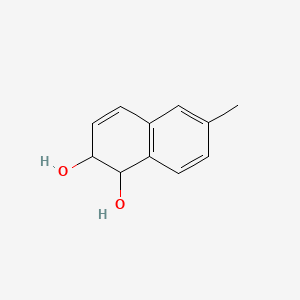


![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

